molecular formula C15H24F6N2O4S2 B12317283 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide

1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide

Cat. No.: B12317283
M. Wt: 474.5 g/mol
InChI Key: NXPDVDJZADEBDB-UHFFFAOYSA-N
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Description

1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is an ionic liquid compound known for its unique physicochemical properties. It is composed of a 1-methyl-3-octylimidazolium cation and a bis[(trifluoromethyl)sulfonyl]methanide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with lithium bis[(trifluoromethyl)sulfonyl]methanide to yield the desired ionic liquid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .

Mechanism of Action

The mechanism of action of 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is primarily based on its ionic nature. The imidazolium cation and bis[(trifluoromethyl)sulfonyl]methanide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in various applications .

Comparison with Similar Compounds

Comparison: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is unique due to its longer alkyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications requiring non-polar environments .

Properties

Molecular Formula

C15H24F6N2O4S2

Molecular Weight

474.5 g/mol

IUPAC Name

1-methyl-3-octylimidazol-1-ium;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane

InChI

InChI=1S/C12H23N2.C3HF6O4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h10-12H,3-9H2,1-2H3;1H/q+1;-1

InChI Key

NXPDVDJZADEBDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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